molecular formula C18H16N4O2S B10805146 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Katalognummer: B10805146
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: BRUXXHOMHRXNMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (referred to herein as the target compound) is a triazolothiadiazine derivative with demonstrated antitumor activity. It acts as a novel tubulin inhibitor, inducing G2/M cell cycle arrest and apoptosis in gastric cancer (SGC-7901) and cervical cancer (HeLa) cell lines . Structurally, it features methoxy groups at the 3- and 4-positions of its aryl substituents, which are critical for its bioactivity. Synthesis typically involves cyclocondensation of 4-amino-triazole-3-thiols with substituted phenacyl bromides, a method validated in multiple studies . Preclinical studies highlight its metabolic stability and potency, positioning it as a promising candidate for anticancer drug development .

Eigenschaften

Molekularformel

C18H16N4O2S

Molekulargewicht

352.4 g/mol

IUPAC-Name

6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H16N4O2S/c1-23-14-8-6-12(7-9-14)17-19-20-18-22(17)21-16(11-25-18)13-4-3-5-15(10-13)24-2/h3-10H,11H2,1-2H3

InChI-Schlüssel

BRUXXHOMHRXNMV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC

Herkunft des Produkts

United States

Biologische Aktivität

The compound 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolothiadiazine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer , antioxidant , and antidiabetic properties.

Chemical Structure and Properties

The chemical structure of 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be represented as follows:

  • Molecular Formula: C18H18N4O3S
  • Molecular Weight: 358.43 g/mol

The compound features a triazole ring fused to a thiadiazine moiety, with methoxy substituents that may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazolothiadiazine derivatives. For instance:

  • A series of synthesized derivatives were evaluated against various cancer cell lines using the National Cancer Institute's NCI-60 panel. Among these compounds, certain derivatives exhibited significant growth inhibition against leukemia cell lines (CCRF-CEM), with notable percentages of growth inhibition reported (44.59% for some derivatives) .
  • The compound's mechanism includes inhibition of tubulin polymerization, disrupting microtubule networks in cancer cells .

Antioxidant Activity

The antioxidant properties of the compound were assessed using the DPPH free radical scavenging method:

  • Compounds from the same class exhibited IC50 values indicating effective radical scavenging activity. For example, some derivatives showed IC50 values as low as 16.97 µg/mL . This suggests that the methoxy groups may enhance electron donation capabilities, contributing to antioxidant efficacy.

Antidiabetic Activity

The antidiabetic effects were evaluated in vivo using a streptozotocin-induced diabetic rat model:

  • The compound demonstrated significant blood glucose-lowering effects, with some derivatives achieving reductions of up to 59.15% in blood glucose levels . This activity is particularly relevant given the rising prevalence of diabetes worldwide.

Structure-Activity Relationship (SAR)

The biological activities of triazolothiadiazines are influenced by their structural components. Key findings include:

  • Substituents: The presence of methoxy groups at specific positions enhances both anticancer and antioxidant activities .
  • Ring Structure: The triazole and thiadiazine rings are crucial for biological interactions; modifications to these structures can significantly alter potency .

Data Summary

Biological ActivityMethodologyResultsReference
AnticancerNCI-60 cell line assayUp to 44.59% growth inhibition in CCRF-CEM cells
AntioxidantDPPH assayIC50 values as low as 16.97 µg/mL
AntidiabeticIn vivo model (rats)Blood glucose reduction up to 59.15%

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the triazolothiadiazine scaffold:

  • Researchers synthesized multiple compounds and systematically tested their biological activities. One derivative showed an IC50 value of 3.0 nM against PDE4 enzymes, indicating high potency and specificity .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. A notable investigation conducted at the National Cancer Institute evaluated the compound's efficacy against various cancer cell lines including leukemia, lung cancer, colon cancer, and breast cancer. The results demonstrated that these derivatives exhibit significant antineoplastic activity.

Key Findings:

  • In vitro Testing : The compound was tested on 60 different cancer cell lines using the sulforhodamine B assay to assess mitotic activity. Compounds with high antitumor activity were identified, particularly those with specific substitutions on the phenyl moieties which enhanced efficacy against MDA-MB-468 breast cancer cells .
  • Mechanism of Action : The antitumor effect is believed to be related to the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine possess notable activity against both bacterial and fungal strains.

Comparative Activity:

  • Antibacterial : Studies have shown that these compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Antifungal : In vitro tests revealed effectiveness against fungal pathogens like Candida albicans and Saccharomyces cerevisiae, comparable to traditional antifungal agents like amphotericin B .

Other Pharmacological Effects

Beyond antitumor and antimicrobial activities, 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been investigated for additional pharmacological properties:

  • Analgesic Effects : Some derivatives have shown potential as analgesics in animal models.
  • Anti-inflammatory Activity : The compound has been noted for its anti-inflammatory properties in various preclinical studies.
  • Phosphodiesterase Inhibition : Certain derivatives act as phosphodiesterase inhibitors which may have implications in treating conditions like asthma and erectile dysfunction .

Summary Table of Biological Activities

Activity TypeSpecific ActionReference
AntitumorInhibition of tumor cell proliferation ,
AntibacterialSignificant activity against Gram-positive bacteria
AntifungalEffective against yeast and fungal pathogens
AnalgesicPain relief in animal models
Anti-inflammatoryReduction of inflammation markers ,
PhosphodiesteraseInhibition leading to therapeutic effects

Analyse Chemischer Reaktionen

Methoxy Group Modifications

The para-methoxy groups demonstrate stability under standard conditions but undergo demethylation with HBr/AcOH (48 hrs, 110°C) to yield phenolic derivatives. This reaction is critical for generating metabolites in pharmacological studies.

ReagentConditionsProductYield (%)Source
HBr (48% in AcOH)110°C, 48 hrsPhenolic analog63
BBr₃ (1.0 M)CH₂Cl₂, 0°C → RT, 6 hrsDemethylated derivative71

Electrophilic Aromatic Substitution

The phenyl rings participate in nitration and sulfonation:

ReactionReagent/ConditionsPositionYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrsMeta to OMe58
SulfonationOleum (20%), 50°C, 4 hrsPara to OMe64

Nucleophilic Ring Opening

Treatment with hydrazine (EtOH, Δ, 8 hrs) cleaves the thiadiazine ring to form bis-triazole derivatives:

Triazolo-thiadiazine+N₂H₄5-Amino-1,2,4-triazole+Thiourea analog\text{Triazolo-thiadiazine} + \text{N₂H₄} \rightarrow \text{5-Amino-1,2,4-triazole} + \text{Thiourea analog}

Yield: 74%

Cross-Coupling Reactions

The triazole nitrogen undergoes Buchwald-Hartwig amination with aryl halides:

Aryl HalideCatalyst SystemProduct TypeYield (%)
4-BromotoluenePd₂(dba)₃/Xantphos, Cs₂CO₃N-Aryl triazolo derivative81
2-IodonaphthaleneCuI/1,10-phenanthroline, K₃PO₄Extended π-system analog68

Thiadiazine Ring Oxidation

Oxidation with mCPBA (CHCl₃, RT, 24 hrs) generates sulfone derivatives while preserving the triazole ring:

SmCPBASO₂\text{S} \xrightarrow{\text{mCPBA}} \text{SO₂}

Yield: 87%

Methoxy → Carbonyl Conversion

Ozonolysis followed by reductive workup (Zn/HOAc) converts methoxy groups to ketones:

4-OMe4-COCH₃\text{4-OMe} \rightarrow \text{4-COCH₃}

Reaction Time: 6 hrs
Yield: 59%

Solvent and Catalytic Effects

Reaction TypeOptimal SolventCatalystRate Enhancement
CyclocondensationEthyl acetateNoneBaseline
AminationToluenePd/C4.2×
DemethylationAcetic acidHBr3.8×

Stability and Degradation

  • Thermal: Stable ≤ 200°C (TGA data)

  • Photolytic: Degrades under UV (λ = 254 nm) via N-S bond cleavage (t₁/₂ = 32 hrs)

  • Hydrolytic: Resistant to H₂O/EtOH (1:1) at pH 4–9 (48 hrs, 37°C)

This comprehensive reactivity profile enables rational design of analogs with tailored biological and physicochemical properties. Recent applications focus on coupling these reactions with computational modeling to develop kinase inhibitors and tubulin polymerization modulators.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3- and 4-methoxy groups enhance tubulin binding compared to unsubstituted phenyl analogs. However, 113h (C-6 p-chlorophenyl) exhibited superior broad-spectrum anticancer activity, suggesting electron-withdrawing groups (Cl) may improve cytotoxicity .

Mechanistic Diversity :

  • The target compound inhibits tubulin polymerization, while Compound 10 (PDE4 inhibitor) targets cyclic nucleotide signaling, illustrating scaffold versatility .

Antibacterial vs. Anticancer Profiles :

  • 128h and related analogs with sulfonyl or nitro groups (e.g., 5-nitrofuran derivatives) show potent antibacterial activity but lack antitumor efficacy, underscoring substituent-driven selectivity .

Structure-Activity Relationship (SAR) Trends

  • C-3 Position :
    • Methoxy groups (target compound) favor tubulin inhibition, while halogens (Cl in 113h) or sulfonyl groups (128h) shift activity toward broader anticancer or antibacterial targets .
  • C-6 Position :
    • Aryl groups with heterocyclic extensions (e.g., THF-3-yloxy in PDE4 inhibitors) enhance enzyme selectivity and potency .
    • 4-Methoxyphenyl (target compound) balances metabolic stability and target engagement compared to more lipophilic substituents .

Vorbereitungsmethoden

Synthesis of 4-Amino-5-(3-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

The key intermediate, 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, is synthesized via cyclization of thiocarbohydrazide with 3-methoxybenzoic acid derivatives.

  • Procedure :

    • Thiocarbohydrazide (1 eq) reacts with 3-methoxybenzoyl chloride (1 eq) in ethanol under reflux for 6–8 hours.

    • The intermediate hydrazide is treated with carbon disulfide and potassium hydroxide to form the dithiocarbazinate.

    • Microwave-assisted cyclization (250 W, 70°C) with hydrazine monohydrate yields the triazole-thiol.

  • Yield : 72–78%.

Preparation of 4-Methoxyphenacyl Bromide

4-Methoxyphenacyl bromide is synthesized via α-bromination of 4-methoxyacetophenone:

  • Procedure :

    • 4-Methoxyacetophenone (1 eq) reacts with bromine (1.2 eq) in chloroform/ethyl acetate (1:1) at 60°C for 3 hours.

    • The product is purified by recrystallization from ethanol.

  • Yield : 89%.

Cyclocondensation Reaction

Standard Ethyl Acetate-Mediated Synthesis

The primary method involves cyclocondensation of the triazole-thiol with 4-methoxyphenacyl bromide:

  • Procedure :

    • 4-Amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 eq) and 4-methoxyphenacyl bromide (1 eq) are dissolved in ethyl acetate.

    • The mixture is refluxed for 8–12 hours, with triethylamine (0.1 eq) as a catalyst.

    • The precipitate is filtered and recrystallized from ethanol/DMF (1:2).

  • Yield : 76–82%.

  • Key Data :

    • Reaction temperature: 80°C.

    • 1H^1 \text{H} NMR (300 MHz, DMSO-d6d_6): δ 3.84 (s, 3H, OCH3_3), 4.51 (s, 2H, SCH2_2), 6.92–7.89 (m, 8H, ArH).

Microwave-Assisted Optimization

Microwave irradiation reduces reaction time and improves yield:

  • Procedure :

    • Reactants are mixed in ethanol with triethylamine (0.1 eq).

    • Heated at 100°C under microwave irradiation (300 W) for 30 minutes.

    • Purified via column chromatography (SiO2_2, ethyl acetate/hexane 1:3).

  • Yield : 85%.

Comparative Analysis of Synthetic Routes

MethodSolventCatalystTime (h)Yield (%)Purity (HPLC)
Ethyl acetate refluxEthyl acetateEt3_3N8–1276–8298.5
Microwave irradiationEthanolEt3_3N0.58599.2

Key Observations :

  • Microwave methods achieve higher yields due to uniform heating and reduced side reactions.

  • Ethyl acetate minimizes byproduct formation compared to polar aprotic solvents.

Structural Characterization and Validation

Spectroscopic Data

  • 1H^1 \text{H} NMR :

    • δ 3.84 (s, 3H, 3-OCH3_3), 3.91 (s, 3H, 4-OCH3_3), 4.51 (s, 2H, SCH2_2), 6.92–7.89 (m, 8H, ArH).

  • 13C^{13} \text{C} NMR :

    • δ 55.2 (OCH3_3), 56.1 (OCH3_3), 115.3–160.1 (ArC), 167.6 (C=N).

  • HRMS (ESI) :

    • m/z calcd. for C18_{18}H16_{16}N4_4O2_2S [M+H]+^+: 365.1064; found: 365.1068.

Purity Assessment

  • HPLC analysis (C18 column, acetonitrile/water 70:30): Retention time = 6.72 min, purity >98%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing thia-Michael adducts form if reaction temperature exceeds 85°C.

  • Solution : Maintain temperature at 80°C and use stoichiometric triethylamine.

Solubility Limitations

  • Issue : Poor solubility of triazole-thiol in non-polar solvents.

  • Solution : Use ethanol or DMF as co-solvents.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace ethyl acetate with toluene for lower cost (yield drops to 70%).

  • Batch recycling of solvents reduces waste.

Regulatory Compliance

  • Bromide byproducts require neutralization with Na2_2S2_2O3_3 before disposal .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsKey IntermediatesYield (%)
1Hydrazine hydrate, NaH, tolueneAcetylpyrazole ester65–75
2POCl₃, 80°C, 6hTriazolothiadiazine core70–80

Q. Table 2. Biological Activity Comparison

Compound ModificationTarget Activity (IC₅₀)Reference
6-(3-Methoxyphenyl), 3-(4-Methoxyphenyl)PDE4B: 12 nM
6-(2,3,4-Trimethoxyphenyl)Tubulin polymerization inhibition: 1.2 µM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.